(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate
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Overview
Description
(3S,4R)-GNE-6893 is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique stereochemistry and potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-GNE-6893 involves multiple steps, starting from commercially available starting materials. One of the key steps includes the formation of the pyrrolidine ring, which is achieved through a series of cyclization reactions. The stereochemistry of the compound is controlled using chiral catalysts and specific reaction conditions to ensure the desired (3S,4R) configuration .
Industrial Production Methods: Industrial production of (3S,4R)-GNE-6893 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-GNE-6893 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S,4R)-GNE-6893 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of (3S,4R)-GNE-6893 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory processes, thereby reducing inflammation and modulating immune responses. The exact molecular targets and pathways may vary depending on the specific application and disease being studied .
Comparison with Similar Compounds
Pyrrolidine Alkaloids: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities, such as antiviral and antitumor effects.
Uniqueness of (3S,4R)-GNE-6893: What sets (3S,4R)-GNE-6893 apart from similar compounds is its specific (3S,4R) stereochemistry, which plays a crucial role in its biological activity and therapeutic potential. This unique configuration allows for selective interaction with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C23H24FN5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[(3S,4R)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate |
InChI |
InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m1/s1 |
InChI Key |
ABFKLHVMHUGOBS-PIGZYNQJSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |
Canonical SMILES |
CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |
Origin of Product |
United States |
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